molecular formula C13H8Cl2O B567639 4,4'-Dichlorobenzophenone-D8 CAS No. 1219806-01-5

4,4'-Dichlorobenzophenone-D8

Cat. No.: B567639
CAS No.: 1219806-01-5
M. Wt: 259.155
InChI Key: OKISUZLXOYGIFP-PGRXLJNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-Dichlorobenzophenone-D8 is an isotopically labeled compound used primarily in chemical research and experimentation. It is a deuterated form of 4,4’-Dichlorobenzophenone, where the hydrogen atoms are replaced with deuterium. This compound is often utilized as an internal standard in mass spectrometry for quantitative and qualitative analysis due to its stable isotopic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dichlorobenzophenone-D8 typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst. The reaction is conducted in a petroleum ether solvent . The deuterated version, 4,4’-Dichlorobenzophenone-D8, is prepared by incorporating deuterium into the starting materials, which involves multiple steps of chemical reactions under controlled conditions .

Industrial Production Methods

Industrial production of 4,4’-Dichlorobenzophenone-D8 follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The use of specialized equipment and techniques for handling deuterium is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichlorobenzophenone-D8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives .

Scientific Research Applications

4,4’-Dichlorobenzophenone-D8 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dichlorobenzophenone-D8 involves its role as an internal standard in analytical techniques. Its stable isotopic nature allows it to be distinguished from non-deuterated compounds, providing accurate quantification and analysis. The molecular targets and pathways involved are primarily related to its use in mass spectrometry and other analytical methods .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: The non-deuterated form, used similarly in research but without the isotopic labeling.

    4,4’-Difluorobenzophenone: Another halogenated benzophenone with different chemical properties and applications.

    4,4’-Dimethylbenzophenone: A methylated derivative with distinct reactivity and uses.

Uniqueness

4,4’-Dichlorobenzophenone-D8 is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in precise analytical applications where differentiation between isotopes is crucial .

Properties

IUPAC Name

bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKISUZLXOYGIFP-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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